

Spectroscopic Profile of 1-(5-Bromothiophen-3-yl)ethanone: A Technical Overview

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Compound of Interest

Compound Name:	1-(5-Bromothiophen-3-yl)ethanone
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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic data for the compound **1-(5-Bromothiophen-3-yl)ethanone**, a molecule of interest in synthetic and medicinal chemistry. Despite a comprehensive search for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, a complete, verified dataset for this specific isomer is not readily available in the public domain.

This document, therefore, presents a summary of available spectroscopic information for closely related isomers and structural analogs to provide a comparative context for researchers working with this compound. The provided data should be used as a reference point and not as a direct representation of **1-(5-Bromothiophen-3-yl)ethanone**.

Comparative Spectroscopic Data

To aid in the characterization of **1-(5-Bromothiophen-3-yl)ethanone**, the following tables summarize the spectroscopic data for key structural isomers and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data of Related Thiophen-3-yl Ethanone Derivatives

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
2-bromo-1-(thiophen-3-yl)ethanone	CDCl ₃	7.81 (d, J = 4.0 Hz, 1H), 7.72 (d, J = 4.8 Hz, 1H), 7.17 (t, J = 4.4 Hz, 1H), 4.37 (s, 2H)[1]
2,2-dibromo-1-(thiophen-3-yl)ethanone	CDCl ₃	8.01 (d, J = 3.6 Hz, 1H), 7.79 (d, J = 5.2 Hz, 1H), 7.21 (t, J = 4.4 Hz, 1H), 6.50 (s, 1H)[1]

¹³C NMR Data of Related Thiophen-3-yl Ethanone Derivatives

Compound	Solvent	Chemical Shifts (δ , ppm)
2-bromo-1-(thiophen-3-yl)ethanone	CDCl ₃	184.4, 140.7, 135.3, 133.5, 128.4, 30.6[1]
2,2-dibromo-1-(thiophen-3-yl)ethanone	CDCl ₃	179.8, 136.5, 136.4, 134.7, 128.5, 38.9[1]

Infrared (IR) Spectroscopy

IR Data of a Related Bromoacetophenone

Compound	Sample Phase	Characteristic Peaks (cm ⁻¹)
2,2-dibromo-1-(m-tolyl)ethanone	neat	3067, 2977, 1672, 1325, 1031, 842[1]

Mass Spectrometry (MS)

At present, no specific mass spectrometry data for **1-(5-Bromothiophen-3-yl)ethanone** has been located in the searched resources.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of **1-(5-Bromothiophen-3-yl)ethanone** are not available in the reviewed literature. However, general procedures for acquiring NMR, IR, and MS data are well-established.

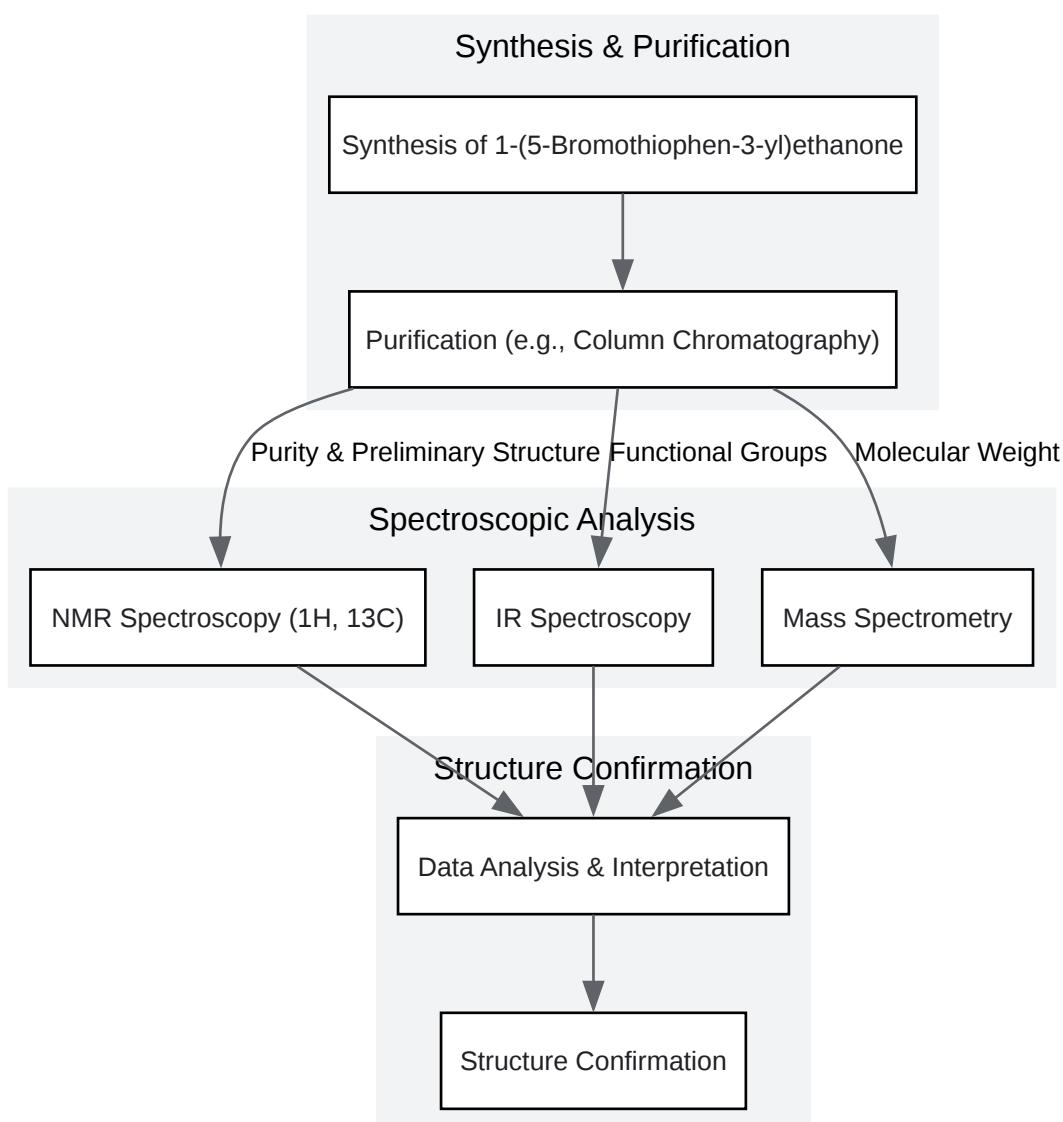
General NMR Spectroscopy Protocol: ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-600 MHz for ^1H and 75-150 MHz for ^{13}C . The sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) with tetramethylsilane (TMS) often used as an internal standard.

General IR Spectroscopy Protocol: Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent.

General Mass Spectrometry Protocol: Mass spectra are typically acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI). The instrument is calibrated using a known standard, and the sample is introduced directly or via a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Logical Workflow for Compound Characterization

The process of characterizing a synthesized compound like **1-(5-Bromothiophen-3-yl)ethanone** follows a logical progression of analytical techniques.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide underscores the current gap in publicly available, comprehensive spectroscopic data for **1-(5-Bromothiophen-3-yl)ethanone**. Researchers are advised to perform their own detailed spectroscopic analysis for definitive structural confirmation. The provided comparative data for related compounds should serve as a useful, albeit indirect, reference in this process.

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References

- 1. rsc.org [rsc.org]
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